![molecular formula C17H18N2O2 B395190 2-[(4-苯基哌嗪-1-基)羰基]苯酚 CAS No. 2392-46-3](/img/structure/B395190.png)
2-[(4-苯基哌嗪-1-基)羰基]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C17H18N2O2. It is characterized by the presence of a phenylpiperazine moiety linked to a phenol group through a carbonyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
科学研究应用
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of drugs targeting neurological disorders, such as Alzheimer’s disease, due to its ability to interact with acetylcholinesterase.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of phenylpiperazine derivatives on cellular processes.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and specialty chemicals.
作用机制
Target of Action
The primary target of the compound 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing it from hydrolyzing ACh . This results in an increase in the concentration of ACh, which can enhance cognition functions .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a vital role in learning and memory . This increase in ACh can enhance cognition functions, making this compound potentially useful in the treatment of Alzheimer’s disease (AD) .
Pharmacokinetics
The compound’s molecular weight of 28136 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability
Result of Action
The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol results in an increase in the concentration of ACh . This can enhance cognition functions, potentially alleviating symptoms of AD such as memory impairment and cognitive decline .
生化分析
Biochemical Properties
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
The inhibition of AChE by 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can influence various cellular processes. By preventing the breakdown of acetylcholine, it can potentially enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol involves binding to AChE and inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound in the presence of a carbonylating agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carbonyl bridge. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Electrophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of substituted phenolic derivatives.
相似化合物的比较
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can be compared with other phenylpiperazine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is studied for its potential in treating neurological disorders.
4-Phenylpiperazine: A simpler derivative that serves as a building block for more complex compounds with various biological activities.
1-(2-Hydroxyphenyl)piperazine: Similar to 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol, this compound contains a phenolic group and is used in medicinal chemistry for its potential therapeutic effects.
属性
IUPAC Name |
(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHGADGSCOCIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
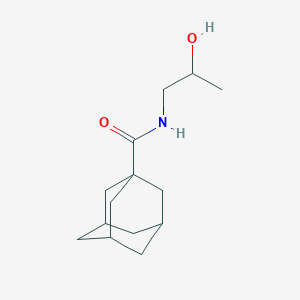
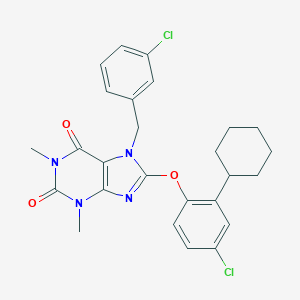
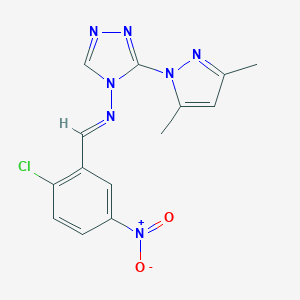
![[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-(2-methyl-piperidin-1-yl)-methanone](/img/structure/B395116.png)

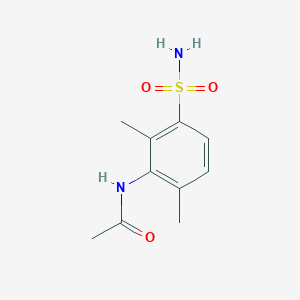
![1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine](/img/structure/B395123.png)
![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)
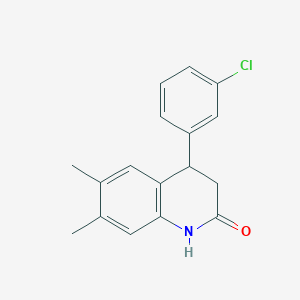

![Ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B395129.png)
